molecular formula C15H15FN6 B12478560 4-[4-(4-fluorophenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12478560
M. Wt: 298.32 g/mol
InChI Key: YCQPNQJVDWGFPF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-chloroethylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.

    Final Coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMF.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its binding to specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for the treatment of cancers and other proliferative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine stands out due to its specific structural features that confer high binding affinity and selectivity towards certain biological targets. Its fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound in drug development.

Properties

Molecular Formula

C15H15FN6

Molecular Weight

298.32 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-9-19-20-14(13)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

YCQPNQJVDWGFPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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